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Compound Name: 2-(1-piperidinyl)Benzoic acid

Cat. No.: B1299962 Get Quote

An In-Depth Technical Guide to 2-(1-Piperidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(1-piperidinyl)benzoic acid, a

versatile heterocyclic building block with significant applications in medicinal chemistry and

organic synthesis. We will delve into its fundamental molecular and physicochemical

properties, explore established synthetic routes with mechanistic insights, and discuss its role

as a key scaffold in the development of novel therapeutic agents. This document is intended to

serve as a detailed resource, integrating established scientific principles with practical, field-

proven insights to support advanced research and development endeavors.

Introduction: The Strategic Importance of a Hybrid
Scaffold
2-(1-Piperidinyl)benzoic acid (CAS No. 42093-97-0) is an organic compound belonging to the

N-substituted benzoic acid family.[1] Its structure is characterized by a benzoic acid core where

a piperidine ring is attached to the aromatic ring at the ortho-position.[1] This unique ortho-

substitution pattern creates a sterically defined and functionally rich scaffold. The molecule

synergistically combines the properties of three key chemical motifs:
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An Aromatic Core: The benzene ring provides a rigid, planar structure that can engage in π-

stacking and other non-covalent interactions, serving as a foundation for molecular

recognition.

A Carboxylic Acid Group: This functional group is a hydrogen bond donor and acceptor,

imparts acidic properties, and serves as a versatile chemical handle for transformations like

amidation and esterification.[1]

A Tertiary Amine (Piperidine): The piperidine moiety introduces basicity, modulates

lipophilicity, and can significantly influence a molecule's pharmacokinetic profile (absorption,

distribution, metabolism, and excretion).[2]

This hybrid structure makes 2-(1-piperidinyl)benzoic acid a compound of considerable

interest, serving as a crucial intermediate in the synthesis of pharmaceuticals and a valuable

tool for exploring biological systems.[1][2]

Molecular and Physicochemical Properties
A thorough understanding of the compound's fundamental properties is critical for its effective

application in experimental design.

Chemical Identity
The core structural and identifying information for 2-(1-piperidinyl)benzoic acid is

summarized below.
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Property Value Source(s)

IUPAC Name 2-piperidin-1-ylbenzoic acid [1]

Molecular Formula C₁₂H₁₅NO₂ [1][3][4]

Molecular Weight 205.25 g/mol [1][3][4]

CAS Number 42093-97-0 [1][3][4]

Canonical SMILES
C1CCN(CC1)C2=CC=CC=C2

C(=O)O
[1]

InChI Key
TVEAZHOLMPKUGM-

UHFFFAOYSA-N
[1][4]

Structural and Electronic Characteristics
The molecule's reactivity and biological interactions are governed by its structure. The

piperidine ring acts as an electron-donating group, influencing the electronic properties of the

aromatic system.[1] The nitrogen atom's lone pair of electrons can participate in resonance with

the benzene ring, affecting its reactivity in electrophilic substitution reactions.[1]

The dual nature of the molecule—containing both a basic piperidine group and an acidic

carboxylic acid group—influences its solubility.[1] It exhibits amphoteric characteristics, and its

solubility is dependent on the pH of the medium.

Synthesis and Mechanistic Considerations
The synthesis of 2-(1-piperidinyl)benzoic acid is typically achieved not by direct combination,

but through the synthesis of its ester precursor, methyl 2-(1-piperidinyl)benzoate, followed by

hydrolysis. This multi-step approach is often more efficient and avoids undesirable side

reactions. The formation of the crucial carbon-nitrogen bond is accomplished via modern cross-

coupling reactions.

Key Synthetic Strategies
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly

efficient and widely used method for forming C-N bonds.[2][5][6] It involves reacting an aryl
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halide (e.g., methyl 2-bromobenzoate) with an amine (piperidine) under inert conditions. This

method is often preferred due to its milder reaction conditions and tolerance for a broad

range of functional groups compared to older methods.[2]

Ullmann Condensation: A classical, copper-catalyzed alternative to the Buchwald-Hartwig

reaction.[2][5] While effective, it typically requires higher reaction temperatures.

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is

sufficiently "activated" by strong electron-withdrawing groups, which is not the case for a

simple methyl 2-halobenzoate.[5] Therefore, it is less common for this specific synthesis.

The general workflow, highlighting the two-step process from a common starting material, is

illustrated below.

Step 1: C-N Bond Formation

Step 2: Ester Hydrolysis

Methyl 2-bromobenzoate

Methyl 2-(1-piperidinyl)benzoate

  Pd Catalyst (e.g., Pd₂(dba)₃)
  Ligand (e.g., Xantphos)

  Base (e.g., NaOtBu)
  Solvent (e.g., Toluene)

Piperidine

2-(1-piperidinyl)benzoic acid

  Base (e.g., LiOH)
  Solvent (e.g., THF/H₂O)

  Acidic Workup
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Caption: General synthetic workflow for 2-(1-piperidinyl)benzoic acid.

Self-Validating Experimental Protocol: Synthesis via
Buchwald-Hartwig Amination and Hydrolysis
This protocol synthesizes information from established methodologies for Buchwald-Hartwig

amination followed by ester hydrolysis.[2][5][6] The success of each step validates the

readiness for the next.

Part A: Synthesis of Methyl 2-(1-piperidinyl)benzoate[6]

System Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask under an inert

atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%) and

a phosphine ligand (e.g., Xantphos, ~2-4 mol%). The inert atmosphere is critical to prevent

oxidation and deactivation of the palladium catalyst.

Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 eq). Then, add methyl 2-

bromobenzoate (1.0 eq) and anhydrous toluene as the solvent. Finally, add piperidine (1.2

eq) via syringe. The use of anhydrous solvent is crucial to prevent premature hydrolysis of

the ester.[5]

Reaction: Heat the mixture to 80-100 °C. The elevated temperature is necessary to

overcome the activation energy of the catalytic cycle.

Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the

methyl 2-bromobenzoate spot/peak indicates completion. This in-process check prevents

unnecessary heating, which can lead to byproduct formation.[5]

Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous

solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl

acetate, 3x). Combine the organic layers, wash with brine to remove residual water, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield pure

methyl 2-(1-piperidinyl)benzoate.
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Part B: Hydrolysis to 2-(1-piperidinyl)benzoic Acid[2][6]

Saponification: Dissolve the purified methyl 2-(1-piperidinyl)benzoate (1.0 eq) from Part A in

a solvent mixture such as methanol/water or THF/water. Add a base, typically Lithium

Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq).

Reaction: Stir the mixture at room temperature until TLC analysis confirms the complete

consumption of the starting ester.

Isolation and Validation: Remove the organic solvent (methanol or THF) under reduced

pressure. Carefully acidify the remaining aqueous solution with 1 M HCl to a pH of ~4-5. The

target compound, being less soluble at its isoelectric point, should precipitate out of the

solution.

Final Purification: Collect the precipitated solid by filtration, wash with cold water to remove

inorganic salts, and dry under vacuum. The identity and purity can be confirmed by melting

point analysis and spectroscopic methods (NMR, IR).

Applications in Research and Drug Discovery
The 2-(1-piperidinyl)benzoic acid scaffold is a privileged structure in medicinal chemistry,

serving as a starting point for molecules targeting a wide array of biological pathways.[1][2]

Role as a Versatile Molecular Scaffold
Medicinal chemists utilize this molecule's functional groups to build more complex derivatives

with tailored biological activities. The carboxylic acid can be converted to amides, esters, or

other bioisosteres, while the aromatic ring can be further functionalized. This strategy allows for

the systematic exploration of the "chemical space" around the core scaffold to optimize

potency, selectivity, and pharmacokinetic properties.
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Chemical Derivatization Potential Therapeutic Agents

2-(1-Piperidinyl)benzoic Acid
(Core Scaffold)

Amide Coupling
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Ring Functionalization

Enzyme Inhibitors
(e.g., Kinase, AChE)

CNS-Active Agents

Antimicrobial Agents
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Caption: Application of the core scaffold in medicinal chemistry.

Investigated Biological Activities
Enzyme Inhibition: Derivatives have been investigated as potential inhibitors of enzymes

crucial to disease processes. For example, some studies suggest that the scaffold can be

used to design inhibitors of acetylcholinesterase (AChE), an enzyme implicated in

neurodegenerative diseases like Alzheimer's.[1] It is also a candidate for developing kinase

inhibitors, which are critical components of cell signaling pathways often dysregulated in

cancer.[2]

Antimicrobial Activity: Research has indicated that 2-(1-piperidinyl)benzoic acid and its

derivatives exhibit activity against certain bacterial strains, including Staphylococcus aureus

and Escherichia coli.[1] This suggests potential as a foundational structure for new

antibiotics.

Anti-inflammatory Properties: The structure is being explored for its potential in developing

novel anti-inflammatory drugs.[1]

Conclusion
2-(1-Piperidinyl)benzoic acid is more than a simple chemical compound; it is a strategic tool

for innovation in the molecular sciences. Its well-defined structure, accessible synthetic routes,
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and functional versatility provide a robust platform for the design and synthesis of complex,

high-value molecules. From fundamental studies in coordination chemistry to the front lines of

drug discovery, this scaffold continues to empower researchers to address significant scientific

challenges. As synthetic methodologies become more refined and our understanding of

biological targets deepens, the importance and application of 2-(1-piperidinyl)benzoic acid
and its next-generation derivatives are poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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